molecular formula C11H12BrClO B1518788 7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 1146290-40-5

7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B1518788
CAS RN: 1146290-40-5
M. Wt: 275.57 g/mol
InChI Key: JUWFLUSEUOEQKY-UHFFFAOYSA-N
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Description

7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-BCDMBF) is an organic compound commonly used in scientific research due to its unique properties. It is a heterocyclic compound, composed of a benzofuran core with a bromo substituent and a chloromethyl group. It is a colorless solid and is soluble in common organic solvents. 7-BCDMBF is an attractive molecule for research due to its interesting biological activity and wide range of applications.

Scientific Research Applications

Benzofuran Derivatives in Drug Development

Benzofuran compounds are ubiquitous in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make benzofuran derivatives interesting candidates for drug development. For example, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, suggesting potential as therapeutic agents for hepatitis C disease. Additionally, benzofuran derivatives have been developed and utilized as anticancer agents, highlighting their potential in pharmaceutical research for natural drug lead compounds (Yu-hang Miao et al., 2019).

Benzofuran in Antimicrobial Applications

Recent studies have focused on benzofuran and its derivatives as suitable structures for antimicrobial therapy. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. This highlights benzofuran's unique structural features and a wide array of biological activities, making it a privileged structure in drug discovery for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).

Advancements in Benzofuran Synthesis

Recent developments in the synthesis of benzofuran rings, including complex derivatives constructed through unique free radical cyclization cascades and proton quantum tunneling, demonstrate advancements in methods for creating benzofuran compounds. These innovations not only allow for the synthesis of difficult-to-prepare polycyclic benzofuran compounds but also offer high yields and fewer side reactions, beneficial for constructing complex benzofuran ring systems (Yu-hang Miao et al., 2019).

properties

IUPAC Name

7-bromo-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-11(2)5-8-3-7(6-13)4-9(12)10(8)14-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWFLUSEUOEQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CCl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
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